![molecular formula C10H14F3NO B2456281 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one CAS No. 2138108-80-0](/img/structure/B2456281.png)

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

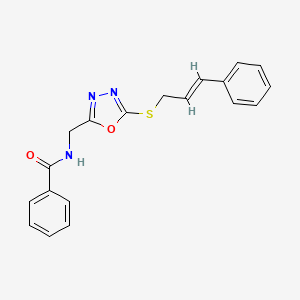

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is a chemical compound . It is related to pharmaceutical formulations containing salts of 8-[ {1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one . These formulations are used in treatment methods .

Synthesis Analysis

The synthesis of related compounds, such as 8-[ {1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one, is disclosed in U.S. Pat. No. 7,049,320 . The process involves the conversion of an intermediate compound to the final product .Molecular Structure Analysis

The molecular formula of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one is C10H14F3NO . Its average mass is 221.219 Da and its monoisotopic mass is 221.102753 Da .Applications De Recherche Scientifique

RIPK1 Kinase Inhibition

- Discovery : Through virtual screening, researchers identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione (also known as compound 8 ) as a hit compound with RIPK1 inhibitory potential .

- Significance : Further structural optimization led to a series of 2,8-diazaspiro [4.5]decan-1-one derivatives , among which compound 41 exhibited remarkable inhibitory activity against RIPK1 (IC50 = 92 nM). Additionally, it demonstrated anti-necroptotic effects in cellular models .

Pharmaceutical Formulations

- Example : (5S,8S)-8-[{(1R)-1-(3,5-Bis-(trifluoromethyl)phenyl]-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one has been utilized in dosage forms for therapeutic purposes .

PI3K Inhibition

Safety and Hazards

Mécanisme D'action

Target of Action

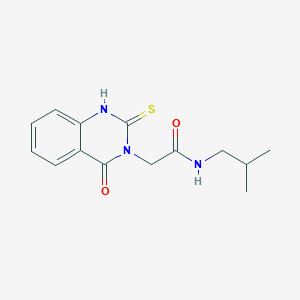

The primary target of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a form of programmed cell death .

Mode of Action

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one acts as a potent RIPK1 inhibitor . It binds to RIPK1, inhibiting its kinase activity and thereby blocking the activation of the necroptosis pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream components of the pathway, including RIPK3 and the mixed lineage kinase domain-like protein (MLKL) . This inhibition blocks necroptosis, a form of cell death involved in various inflammatory diseases .

Pharmacokinetics

The pharmacokinetic properties of 8-(Trifluoromethyl)-2-azaspiro[4The compound’s efficacy in inhibiting ripk1 suggests it has sufficient bioavailability to reach its target in cells .

Result of Action

By inhibiting RIPK1 and blocking necroptosis, 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one can potentially alleviate the symptoms of diseases driven by this form of cell death . This includes various inflammatory, neurodegenerative, infectious, and malignant diseases .

Propriétés

IUPAC Name |

8-(trifluoromethyl)-2-azaspiro[4.5]decan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NO/c11-10(12,13)7-1-3-9(4-2-7)5-6-14-8(9)15/h7H,1-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVWFGXYDXIUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(F)(F)F)CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2456198.png)

![N-(1-cyanocyclopentyl)-2-[cyclopropyl({1-[3-(trifluoromethyl)phenyl]ethyl})amino]acetamide](/img/structure/B2456200.png)

![(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2456204.png)

![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456208.png)

![6-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2456213.png)

![2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2456214.png)

![2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2456217.png)

![8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2456218.png)

![[1,2,4]Triazolo[4,3-a]pyridin-6-ol](/img/structure/B2456219.png)